1,1,1,2,2,3,3,4,4-Nonafluorononane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluorononane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDMBTYTWYNRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)4(CH2)5H, C9H11F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Nonane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895167 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190430-21-7 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4M23ZL2AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,1,1,2,2,3,3,4,4-Nonafluorononane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of the fluorinated alkane, 1,1,1,2,2,3,3,4,4-nonafluorononane. Due to a lack of extensive experimental data in publicly available literature, this document primarily presents computationally predicted properties sourced from the PubChem database. Additionally, this guide outlines general experimental protocols that are broadly applicable for the determination of the key physical characteristics of liquid fluorinated organic compounds. These methodologies are intended to provide a foundational framework for researchers undertaking the empirical analysis of this and similar substances.

Compound Identification

-

Systematic Name: this compound

-

Synonyms: Perfluorobutylpentane, F4H5

-

CAS Registry Number: 1190430-21-7[1]

-

Molecular Formula: C₉H₁₁F₉

-

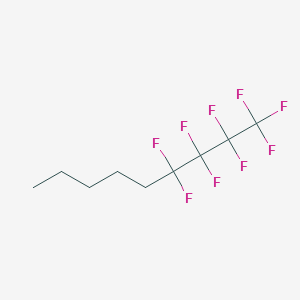

Chemical Structure:

Computed Physical Properties

The following table summarizes the computationally predicted physical and chemical properties for this compound, as available in the PubChem database. These values are derived from computational models and should be considered as estimates pending experimental verification.

| Property | Value | Reference |

| Molecular Weight | 290.17 g/mol | [1] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 290.07170381 Da | [1] |

| Monoisotopic Mass | 290.07170381 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 266 | [1] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is a critical indicator of its volatility and purity.

-

Distillation Method: A simple distillation is suitable for determining the boiling point of a pure compound. The liquid is heated in a distillation apparatus, and the temperature at which the vapor phase is in equilibrium with the liquid phase is recorded as the boiling point. This method requires a sufficient quantity of the sample (typically >5 mL).[2]

-

Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor phase below the condenser will register a stable temperature corresponding to the boiling point.

-

Thiele Tube Method: This micro-method is advantageous when only a small amount of sample is available. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[3][4]

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to its volume.

-

Gravimetric Method: The most straightforward method involves accurately measuring the mass of a known volume of the liquid using a calibrated volumetric flask and an analytical balance. The density is then calculated as mass divided by volume.[5][6]

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The density of the liquid can be determined by measuring the mass of the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (e.g., water).

-

Gravimetric Buoyancy Method (Archimedes' Principle): This technique involves weighing a sinker of known volume in air and then submerged in the sample liquid. The difference in weight is used to calculate the buoyant force, from which the density of the liquid can be determined.[7]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and purity assessment.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument measures the critical angle of refraction. The refractive index is read directly from a scale. Temperature control is crucial as the refractive index is temperature-dependent.[1][8][9]

-

Optical Time-Domain Reflectometer (OTDR): An OTDR-based fiber sensor can also be used to measure the refractive index. The reflectance between the single-mode fiber and the liquid chemical is measured, and this is correlated to the refractive index.[10]

Purity and Structural Verification

-

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like fluorinated alkanes. The sample is vaporized and passed through a chromatographic column. The retention time and peak area can be used to identify and quantify the main component and any impurities. For fluorinated compounds, specialized columns and detectors may be required.[11][12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for the structural elucidation of organofluorine compounds. ¹⁹F NMR is particularly useful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides detailed information about the electronic environment of each fluorine atom.[15][16][17][18][19]

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid fluorinated organic compound.

Caption: Workflow for the determination of physical properties of a liquid fluorinated compound.

Conclusion

This technical guide has presented the available computed physical property data for this compound. While experimental values are not currently well-documented in the literature, this guide provides researchers with a comprehensive set of standard experimental protocols for the determination of key physical properties. The provided workflow and methodologies offer a solid foundation for the empirical characterization of this and other novel fluorinated compounds, which is essential for their application in research, drug development, and other scientific fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vernier.com [vernier.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. davjalandhar.com [davjalandhar.com]

- 10. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. fluorine analysis by GC - Chromatography Forum [chromforum.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 17. jeolusa.com [jeolusa.com]

- 18. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4-Nonafluorononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1,2,2,3,3,4,4-Nonafluorononane, including its identifiers, chemical and physical properties, and potential applications. Due to the limited availability of extensive public data on this specific compound, information from related perfluorinated substances may be referenced to provide context on the broader class of fluorinated alkanes.

Chemical Identifiers

A clear identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 1190430-21-7 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C9H11F9 | [1] |

| Molecular Weight | 290.17 g/mol | [1] |

| InChI | InChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3 | [1] |

| InChIKey | GYDMBTYTWYNRGO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | [1] |

| European Community (EC) Number | 820-398-7 | [1] |

| UNII | M4M23ZL2AD | [1] |

| DSSTox Substance ID | DTXSID70895167 | [1] |

| Synonyms | Perfluorobutylpentane, F4H5 cpd | [1] |

Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 5.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 290.07170381 Da | [1] |

| Monoisotopic Mass | 290.07170381 Da | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, the synthesis of related perfluorinated compounds often involves techniques such as electrochemical fluorination or the use of fluorinating agents on appropriate hydrocarbon precursors.

A general approach for the synthesis of such compounds could involve the reaction of a partially fluorinated starting material with a suitable alkylating or coupling agent. For instance, the synthesis of similar structures has been achieved through the reaction of a Grignard reagent with a perfluoroalkyl halide.

Illustrative Logical Workflow for Synthesis Development

Below is a generalized workflow that researchers might follow when developing a synthesis protocol for a compound like this compound.

Caption: A logical workflow for the development of a synthetic route for a target molecule.

Applications and Relevance in Drug Development

While specific applications of this compound in drug development are not documented, its structural features as a perfluorinated alkane suggest potential utility in areas where such compounds are employed. Perfluorinated compounds are known for their high stability, inertness, and unique solubility properties.

In the context of drug development, fluorinated compounds are often used to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at specific positions in a drug molecule, thereby increasing its half-life.

-

Modulate Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Influence Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug candidate.

Given these properties, this compound could potentially be investigated as a solvent or a component in formulation studies for drug delivery, particularly for compounds that require a non-aqueous, inert environment.

Logical Relationship of Fluorination in Drug Discovery

The following diagram illustrates the logical connections between the introduction of fluorine into a molecule and the potential improvements in its properties as a drug candidate.

Caption: The impact of fluorination on key drug properties in the discovery process.

Concluding Remarks

This compound is a perfluorinated alkane with well-defined chemical identifiers. While detailed experimental data and specific applications are scarce in publicly accessible literature, its properties can be inferred from the broader class of perfluorinated compounds. For researchers and professionals in drug development, this molecule may hold potential as a stable, inert component in formulations or as a building block in the synthesis of more complex fluorinated molecules. Further research is warranted to fully characterize its physicochemical properties and explore its potential applications.

References

Synthesis pathways for producing 1,1,1,2,2,3,3,4,4-Nonafluorononane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 1,1,1,2,2,3,3,4,4-nonafluorononane. Due to the limited availability of direct literature for this specific compound, the proposed synthesis is based on well-established methodologies for the formation of similar highly fluorinated alkanes. The core of this approach involves a two-step process: the radical-initiated addition of a perfluoroalkyl iodide to a terminal alkene, followed by reductive deiodination.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through the initial radical addition of 1-iodononafluorobutane to 1-pentene, followed by the removal of the iodine atom.

Figure 1: Proposed two-step synthesis pathway for this compound.

Starting Materials

A summary of the key starting materials required for this synthesis is provided in the table below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Commercially Available |

| 1-Iodononafluorobutane | C4F9I | 345.93 | Yes |

| 1-Pentene | C5H10 | 70.13 | Yes |

| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | Yes |

| Tri-n-butyltin hydride | C12H28Sn | 291.06 | Yes |

Table 1: Key starting materials and reagents.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of this compound.

Step 1: Radical Addition of 1-Iodononafluorobutane to 1-Pentene

This step involves the free-radical chain addition of 1-iodononafluorobutane to 1-pentene, initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Figure 2: Experimental workflow for the radical addition step.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 1-iodononafluorobutane (1.0 eq) and 1-pentene (1.2 eq). A suitable solvent, such as a high-boiling alkane or an aromatic solvent, may be used, although the reaction can potentially be run neat.

-

Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.05-0.1 eq).

-

Inert Conditions: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, and then place the flask under a positive pressure of an inert gas (argon or nitrogen).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored periodically by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Purification: If a solvent was used, remove it under reduced pressure. The crude product, 1-iodo-5-(nonafluorobutyl)nonane, can then be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Step 2: Reductive Deiodination of 1-Iodo-5-(nonafluorobutyl)nonane

The second step involves the replacement of the iodine atom with a hydrogen atom using a reducing agent. Tri-n-butyltin hydride is a common and effective reagent for this transformation.

Figure 3: Experimental workflow for the reductive deiodination step.

Detailed Methodology:

-

Reaction Setup: Dissolve the purified 1-iodo-5-(nonafluorobutyl)nonane (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a catalytic amount of AIBN (0.1 eq).

-

Inert Conditions: Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.

-

Reagent Addition: Heat the solution to reflux (around 110 °C for toluene). Add tri-n-butyltin hydride (1.1-1.5 eq) dropwise to the refluxing solution over a period of 1-2 hours.

-

Reaction: Continue to stir the reaction mixture at reflux until the starting material is consumed, as monitored by GC or TLC.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound. Alternatively, flash chromatography on silica gel can be employed to remove the tin byproducts.

Predicted Properties of this compound

| Property | Estimated Value |

| Physical State | Colorless liquid |

| Boiling Point | 150 - 170 °C |

| Density | ~1.4 - 1.5 g/mL |

| ¹H NMR (predicted) | Complex multiplets in the range of 0.8-2.5 ppm |

| ¹⁹F NMR (predicted) | Resonances characteristic of a C4F9- group |

Table 2: Estimated physical and spectroscopic properties of this compound.

Conclusion

The proposed two-step synthesis provides a viable route to this compound for research and development purposes. The methodologies are based on well-documented radical addition and reductive dehalogenation reactions. Optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity. The characterization of the final product will require standard analytical techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography. This guide serves as a foundational document for the synthesis and further investigation of this and related highly fluorinated compounds.

Spectroscopic data (NMR, IR, Mass Spec) for 1,1,1,2,2,3,3,4,4-Nonafluorononane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,1,2,2,3,3,4,4-Nonafluorononane is a partially fluorinated alkane. The presence of a perfluorinated butyl group ((C₄F₉)) attached to a pentyl hydrocarbon chain ((C₅H₁₁)) results in unique physicochemical properties. Spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This guide provides a summary of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) and general protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₂- (C5) | ~2.2 - 2.5 | Triplet of triplets (tt) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 18-22 Hz |

| -CH₂- (C6) | ~1.5 - 1.7 | Quintet | ³JHH ≈ 7-8 Hz |

| -CH₂- (C7) | ~1.3 - 1.5 | Sextet | ³JHH ≈ 7-8 Hz |

| -CH₂- (C8) | ~1.2 - 1.4 | Sextet | ³JHH ≈ 7-8 Hz |

| -CH₃ (C9) | ~0.9 | Triplet (t) | ³JHH ≈ 7-8 Hz |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Coupling Constants (J, Hz) |

| C1 (-CF₃) | ~118 - 122 | Quartet (q) | ¹JCF ≈ 280-290 Hz |

| C2 (-CF₂) | ~110 - 125 | Triplet (t) | ¹JCF ≈ 250-260 Hz |

| C3 (-CF₂) | ~110 - 125 | Triplet (t) | ¹JCF ≈ 250-260 Hz |

| C4 (-CF₂) | ~110 - 125 | Triplet (t) | ¹JCF ≈ 250-260 Hz |

| C5 (-CH₂) | ~30 - 35 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| C6 (-CH₂) | ~28 - 32 | Singlet (s) | - |

| C7 (-CH₂) | ~22 - 26 | Singlet (s) | - |

| C8 (-CH₂) | ~20 - 24 | Singlet (s) | - |

| C9 (-CH₃) | ~13 - 15 | Singlet (s) | - |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CF₃ (F on C1) | ~ -81 | Triplet (t) | ³JFF ≈ 9-12 Hz |

| -CF₂- (F on C2) | ~ -124 | Multiplet | - |

| -CF₂- (F on C3) | ~ -126 | Multiplet | - |

| -CF₂- (F on C4) | ~ -120 | Triplet of triplets (tt) | ³JFF ≈ 9-12 Hz, ³JFH ≈ 18-22 Hz |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H stretching (alkane) |

| 1450 - 1470 | Medium | C-H bending (alkane) |

| 1100 - 1350 | Very Strong | C-F stretching |

| 700 - 800 | Medium | C-F bending |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 319 | [M+H]⁺ | Predicted molecular ion (protonated), likely low abundance in EI. |

| 219 | [C₄F₉]⁺ | Perfluorobutyl cation, likely a prominent fragment. |

| 131 | [C₃F₅]⁺ | Common fragment from perfluoroalkyl chains. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, often the base peak in fluorinated compounds.[1] |

| 71 | [C₅H₁₁]⁺ | Pentyl cation, from cleavage of the C-C bond between the fluorinated and alkyl sections. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR:

-

Spectrometer: 400 MHz or higher.

-

Acquisition: Standard proton experiment.

-

Parameters: Pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 8-16 scans.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Acquisition: Proton-decoupled experiment (e.g., zgpg30).

-

Parameters: Pulse angle 30°, acquisition time 1-2 s, relaxation delay 2-5 s, 128 or more scans. For observing C-F couplings, a proton-decoupled but fluorine-coupled spectrum should be acquired.

-

-

¹⁹F NMR:

-

Spectrometer: 376 MHz or higher.

-

Acquisition: Standard fluorine experiment, may require proton decoupling for simplification.

-

Parameters: Pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 1-5 s, 16-64 scans.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with a small drop of the sample placed directly on the crystal.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction: Direct infusion via a syringe pump or injection into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to the mass spectrometer.

-

Ionization Technique:

-

Electron Ionization (EI): For GC-MS. Provides detailed fragmentation patterns which can be useful for structural elucidation. The molecular ion may be weak or absent.[1]

-

Chemical Ionization (CI): A softer ionization technique that is more likely to produce a visible molecular ion or protonated molecule.

-

Electrospray Ionization (ESI): For LC-MS. Typically used for more polar compounds, but can be employed with appropriate solvent systems.

-

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition of the parent ion and fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel fluorinated compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a novel fluorinated compound.

References

An In-depth Technical Guide to the Solubility of Highly Fluorinated Alkanes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research for the compound "1,1,1,2,2,3,3,4,4-Nonafluorononane" did not yield any specific solubility data, synthesis protocols, or physicochemical properties in scholarly articles, chemical databases, or commercial supplier catalogs. The chemical name itself may be erroneous or describe a compound that is not synthesized or characterized in available literature. This guide, therefore, provides an in-depth overview of the solubility of structurally similar and well-documented highly fluorinated alkanes, such as perfluoroalkanes and perfluoroalkylalkanes. The principles, experimental protocols, and general solubility behaviors described herein are expected to be highly relevant for estimating and determining the solubility of other long-chain fluorinated alkanes.

Introduction to the Solubility of Fluorinated Alkanes

Highly fluorinated alkanes, a class of per- and polyfluoroalkyl substances (PFAS), are characterized by the substitution of hydrogen atoms with fluorine. This substitution imparts unique physicochemical properties, including high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic (oleophobic) character. These properties make them valuable in a range of applications but also present unique challenges in terms of their solubility and environmental behavior.

Perfluoroalkanes are known to be poorly miscible with both water and many common organic solvents.[1] Their solubility is governed by weak intermolecular forces.[2] Understanding the solubility of these compounds is critical for their application in drug delivery, as reaction media, and for assessing their environmental fate and transport.

Factors Influencing the Solubility of Fluorinated Alkanes

The solubility of fluorinated alkanes is a complex interplay of several factors related to the solute, the solvent, and the interactions between them.

-

Fluorine Content and Position: The degree and pattern of fluorination significantly impact solubility. As the extent of fluorination increases, the molecule's polarity and polarizability decrease, leading to weaker van der Waals interactions with hydrocarbon-based organic solvents.

-

Chain Length: For a homologous series of fluorinated alkanes, solubility in a given solvent generally decreases as the carbon chain length increases.

-

Solvent Properties:

-

Polarity: Highly fluorinated alkanes are nonpolar and thus tend to be more soluble in nonpolar solvents. However, their solubility is often low even in these solvents due to the dissimilarity of intermolecular forces.

-

Fluorophilicity: Solvents that are themselves fluorinated (e.g., perfluorohexane) are generally the best solvents for highly fluorinated alkanes.

-

Hydrogen Bonding: Fluorinated alkanes are poor hydrogen bond acceptors and do not act as hydrogen bond donors. Consequently, their solubility in protic solvents like water and alcohols is extremely low.

-

-

Temperature: The effect of temperature on solubility is dependent on the specific solute-solvent system and the enthalpy of the solution.

Below is a logical diagram illustrating the key factors that influence the solubility of fluorinated compounds.

Caption: Factors Influencing Fluorinated Alkane Solubility.

Quantitative Solubility Data for Structurally Similar Compounds

While no data exists for this compound, the following table summarizes the solubility of other relevant per- and polyfluorinated compounds in various solvents. This data is compiled from various literature sources and provides a general overview of the solubility behavior of this class of compounds.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Perfluorobutanesulfonic acid | Water | Not Specified | 510 mg/L | --INVALID-LINK--[3] |

| Perfluorobutanesulfonyl fluoride | Common Organic Solvents | Not Specified | Soluble | --INVALID-LINK--[4] |

| Perfluorobutanesulfonyl fluoride | Water | Not Specified | Immiscible | --INVALID-LINK--[4] |

| Perfluorooctanesulfonic acid (PFOS) | Methanol | Not Specified | 37.1 g/L | --INVALID-LINK--[5] |

| Perfluorooctanesulfonic acid (PFOS) | Acetonitrile | Not Specified | 12 g/L | --INVALID-LINK--[5] |

| Perfluorooctanesulfonic acid (PFOS) | Hexane | Not Specified | < 0.1 g/L | --INVALID-LINK--[5] |

| Perfluorooctanesulfonic acid (PFOS) | Octanol | Not Specified | 0.11 g/L | --INVALID-LINK--[5] |

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble compounds like highly fluorinated alkanes requires robust and sensitive experimental methods. The "shake-flask" method is a widely recognized technique for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the saturated solution.

Materials:

-

Test compound (highly fluorinated alkane)

-

Selected solvent(s)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., GC-MS, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the highly fluorinated alkane to a known volume of the solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The presence of excess solid solute is crucial to ensure equilibrium is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established.

-

Phase Separation: After equilibration, the sample is allowed to stand to allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, the sample is typically centrifuged at a high speed.

-

Sampling: A carefully measured aliquot of the clear supernatant is withdrawn. Care must be taken not to disturb the solid phase.

-

Quantification: The concentration of the fluorinated alkane in the aliquot is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), depending on the volatility and ionization properties of the compound.

-

Replicate Analysis: The experiment should be performed in replicate to ensure the precision and accuracy of the results.

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Shake-Flask Solubility Determination Workflow.

Kinetic Solubility Determination

In high-throughput screening settings, kinetic solubility methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves preparing a concentrated stock solution of the compound in a miscible organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Conclusion

While specific solubility data for this compound is not available in the current scientific literature, an understanding of the solubility of structurally similar highly fluorinated alkanes provides a valuable framework for researchers. The solubility of these compounds is typically low in both aqueous and common organic solvents, with fluorinated solvents being the most effective. The experimental protocols detailed in this guide, particularly the shake-flask method, provide a robust approach for the accurate determination of the solubility of such challenging compounds. For drug development professionals, the poor solubility of highly fluorinated moieties must be a key consideration in molecular design and formulation strategies.

References

The Dawn of Fluorine Chemistry: A Technical Guide to the Discovery of Partially Fluorinated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has revolutionized numerous fields, from materials science to pharmaceuticals. This technical guide delves into the foundational discoveries of partially fluorinated hydrocarbons (PFHCs), offering a detailed look at the pioneering work, experimental methodologies, and the initial characterization of these novel compounds. The journey into organofluorine chemistry was fraught with challenges due to the extreme reactivity of elemental fluorine, a problem elegantly solved by the groundbreaking work of Belgian chemist Frédéric Swarts.

Historical Context: The Challenge of Taming Fluorine

Prior to the late 19th century, the synthesis of organofluorine compounds was largely unsuccessful and fraught with danger. Direct fluorination of hydrocarbons was often explosive. The breakthrough came from the development of indirect fluorination methods. In 1891, Frédéric Swarts pioneered a method that would become the cornerstone of early organofluorine chemistry: the halogen exchange reaction, now famously known as the Swarts reaction. This method avoided the use of hazardous elemental fluorine by employing metallic fluorides to replace other halogens (typically chlorine or bromine) in organic compounds.

The Swarts Reaction: A Controlled Introduction of Fluorine

The Swarts reaction provided the first practical and relatively safe route to organofluorine compounds. The general principle involves the reaction of an organic halide with a metal fluoride, leading to the substitution of the halogen with fluorine.

Key Reagents and Mechanism

Swarts's primary choice of fluorinating agent was antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or chlorine. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion from the metal fluoride attacks the carbon atom bonded to the halogen, displacing it. The presence of SbCl₅ enhances the fluorinating power of SbF₃.

Logical Workflow of the Swarts Reaction

The logical progression of the Swarts reaction for the synthesis of partially fluorinated hydrocarbons can be visualized as a clear, step-by-step process.

Figure 1: Logical workflow of the Swarts reaction for the synthesis of partially fluorinated hydrocarbons.

Key Experiments: The First Syntheses

Frédéric Swarts documented his seminal work in the Bulletin de l'Académie Royale de Belgique. His papers laid out the synthesis of the first chlorofluorocarbons (CFCs), which would later find widespread use as refrigerants under the trade name Freon.

Synthesis of Trichlorofluoromethane (CCl₃F) and Dichlorodifluoromethane (CCl₂F₂)

One of Swarts' most significant early achievements was the synthesis of trichlorofluoromethane (CFC-11) and dichlorodifluoromethane (CFC-12) from carbon tetrachloride (CCl₄).

Experimental Protocol:

-

Reactants: Carbon tetrachloride (CCl₄), antimony trifluoride (SbF₃), and a small amount of antimony pentachloride (SbCl₅) as a catalyst.

-

Apparatus: A reaction flask equipped with a reflux condenser.

-

Procedure:

-

Antimony trifluoride is placed in the reaction flask.

-

A catalytic amount of antimony pentachloride is added.

-

Carbon tetrachloride is then added to the flask.

-

The mixture is gently heated. The reaction is exothermic and proceeds to form a mixture of CCl₃F and CCl₂F₂.

-

The products, being volatile, are distilled from the reaction mixture.

-

The crude distillate is then purified by washing with water to remove any remaining antimony salts, followed by drying and fractional distillation to separate CCl₃F and CCl₂F₂.

-

This reaction can be represented by the following equations:

3CCl₄ + SbF₃ → 3CCl₃F + SbCl₃

3CCl₄ + 2SbF₃ → 3CCl₂F₂ + 2SbCl₃

Physicochemical Properties of Early Partially Fluorinated Hydrocarbons

A key aspect of Swarts' research was the characterization of the novel compounds he synthesized. The introduction of fluorine had a profound effect on the physical properties of the parent hydrocarbons. The following table summarizes the properties of some of the earliest partially fluorinated hydrocarbons.

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density |

| Trichlorofluoromethane (CFC-11) | CCl₃F | 137.37 | 23.7 | -111 | 1.494 g/cm³ at 20°C |

| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 120.91 | -29.8 | -157.7 | 1.486 g/cm³ at -29.8°C |

| Chlorotrifluoromethane (CFC-13) | CClF₃ | 104.46 | -81.5 | -181 | 1.52 g/cm³ at -128°C |

| Dichloromonofluoromethane (HCFC-21) | CHCl₂F | 102.92 | 8.9 | -135 | 1.405 g/cm³ at 9°C |

The Logical Path to Discovery

The discovery of partially fluorinated hydrocarbons was not a singular event but rather a logical progression of scientific inquiry. This pathway can be illustrated as follows:

Figure 2: The logical pathway from the initial problem to the discovery and application of partially fluorinated hydrocarbons.

Conclusion

The pioneering work of Frédéric Swarts in the late 19th and early 20th centuries laid the essential groundwork for the entire field of organofluorine chemistry. His development of the Swarts reaction provided the first controllable and scalable method for the synthesis of partially fluorinated hydrocarbons. This breakthrough not only introduced a new class of compounds with unique and valuable properties but also opened the door to the vast and impactful world of fluorinated molecules that are indispensable in modern science and technology. The systematic approach of synthesis followed by meticulous characterization established a paradigm for the exploration of fluorinated organic compounds that continues to this day.

Molecular Modeling and Computational Analysis of 1,1,1,2,2,3,3,4,4-Nonafluorononane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed molecular modeling and computational study of 1,1,1,2,2,3,3,4,4-nonafluorononane. Due to the limited availability of experimental data for this specific partially fluorinated alkane, this document outlines a robust computational workflow based on established methodologies for similar fluorinated compounds. The guide details quantum chemical calculations for determining molecular properties, the development of a suitable force field, and the application of molecular dynamics simulations to investigate bulk properties. The objective is to provide researchers and drug development professionals with a foundational understanding of the theoretical approaches that can be employed to characterize this compound and predict its behavior in various environments.

Introduction to this compound

This compound is a partially fluorinated alkane with the chemical formula C9H11F9.[1] The presence of a perfluorinated butyl group attached to a pentyl chain suggests unique physicochemical properties stemming from the combination of a highly lipophobic and hydrophobic fluorinated segment and a more conventional hydrocarbon tail.[2] Such molecules are of interest in various fields, including advanced materials, lubricants, and have potential applications in drug delivery due to their unique solubility and interfacial behavior.[3] Understanding the molecular-level structure and dynamics of this compound is crucial for harnessing its potential.

Physicochemical Properties

While experimental data is scarce, computational methods can provide initial estimates of the key physicochemical properties of this compound. The following table summarizes some of the computed properties available from public databases.

| Property | Value | Source |

| Molecular Formula | C9H11F9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 290.17 g/mol | PubChem[1] |

| XLogP3-AA | 5.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Proposed Computational Workflow

To gain a deeper understanding of the molecular behavior of this compound, a multi-step computational approach is proposed. This workflow, illustrated below, combines quantum chemical calculations with classical molecular dynamics simulations.

Detailed Methodologies

Quantum Chemical Calculations

Quantum chemical (QC) calculations are essential for obtaining accurate information about the molecule's electronic structure, preferred conformations, and for deriving parameters for the classical force field.

Experimental Protocol:

-

Geometry Optimization: The initial 3D structure of this compound will be generated. A geometry optimization will be performed using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)).

-

Conformational Analysis: A systematic search of the conformational space will be conducted by rotating the dihedral angles along the carbon-carbon backbone. The relative energies of different conformers (e.g., anti, gauche) will be calculated to identify the most stable structures. For fluorinated alkanes, it is known that conformational geometries significantly influence their chemical and electronic interactions.[4]

-

Partial Charge Calculation: Atomic partial charges will be derived using a method such as a restrained electrostatic potential (RESP) fit to the quantum mechanically calculated electrostatic potential. Accurate partial charges are crucial for describing intermolecular interactions in subsequent molecular dynamics simulations.

Force Field Development

A classical force field is necessary for performing large-scale molecular dynamics simulations. While general-purpose force fields like OPLS-AA or GAFF can be used as a starting point, a more accurate representation of fluorinated compounds often requires specific parameterization.[5]

Experimental Protocol:

-

Parameterization:

-

Non-bonded Parameters: Lennard-Jones parameters for the fluorine and carbon atoms in the fluorinated segment can be adapted from existing force fields developed for perfluoroalkanes.[5][6] These may be further refined to reproduce experimental data of similar molecules, such as liquid density and heat of vaporization.

-

Bonded Parameters: Bond stretching and angle bending parameters can often be taken from general force fields. Torsional parameters, which govern the conformational preferences, should be fitted to reproduce the energy profiles obtained from the quantum chemical calculations.

-

-

Validation: The developed force field will be validated by performing short molecular dynamics simulations on a small system and comparing the simulated properties (e.g., density, radial distribution functions) with available data for analogous compounds or with quantum chemical results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations will be employed to study the behavior of this compound in a condensed phase, providing insights into its bulk properties.

Experimental Protocol:

-

System Setup: A simulation box containing a sufficient number of this compound molecules (e.g., 512 or 1000) will be created to represent a bulk liquid. The system will be solvated if studying its behavior in a solvent.

-

Equilibration: The system will be subjected to a series of energy minimization and equilibration steps. This typically involves a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble followed by a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure and to achieve a stable density.

-

Production Run: Once equilibrated, a long production run (on the order of nanoseconds to microseconds) will be performed in the NPT ensemble to collect trajectory data for analysis.

-

Analysis: The trajectory data will be analyzed to calculate various properties, including:

-

Thermodynamic Properties: Density, enthalpy of vaporization.

-

Structural Properties: Radial distribution functions to understand the local molecular packing.

-

Dynamic Properties: Self-diffusion coefficient, viscosity.

-

Potential Applications in Drug Development

Partially fluorinated alkanes can be used as components in drug delivery systems, such as emulsions and nano-carriers. Their unique properties can influence drug solubility, stability, and release kinetics. The computational models developed for this compound can be extended to study its interactions with drug molecules and biological membranes.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the molecular modeling of this compound. By combining quantum chemical calculations for accurate parameterization with molecular dynamics simulations for the study of bulk properties, a detailed understanding of this molecule's behavior can be achieved. The methodologies described herein are based on established practices for studying fluorinated compounds and provide a solid foundation for future research into the properties and potential applications of this compound, particularly in the realm of drug development and materials science.

References

- 1. Perfluorobutylpentane | C9H11F9 | CID 22002932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase transitions of fluorotelomer alcohols at the water|alkane interface studied via molecular dynamics simulation - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01444D [pubs.rsc.org]

- 3. Combined use of partially fluorinated alkanes, perfluorocarbon liquids and silicone oil: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impacts of Conformational Geometries in Fluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial 1,1,1,2,2,3,3,4,4-Nonafluorononane: Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available grades of 1,1,1,2,2,3,3,4,4-nonafluorononane, a partially fluorinated alkane of interest in various scientific and industrial applications. This document outlines the typical purity levels offered by commercial suppliers and details the analytical methodologies used to assess its quality, enabling informed decisions for research and development.

Commercial Availability and Purity Grades

This compound is available from a range of specialty chemical suppliers. The compound is typically offered in several purity grades, which are suitable for different applications, from general laboratory use to more sensitive analytical and synthetic procedures. The most commonly available grades are summarized in the table below. It is important to note that purity specifications can vary between suppliers, and it is always recommended to consult the supplier's certificate of analysis for lot-specific data.

| Purity Grade | Typical Specification | Common Suppliers |

| Standard Grade | ≥ 95% | Various |

| High Purity | ≥ 97% | Apollo Scientific, Fandachem |

| Research Grade | > 98% | Atomfair |

Table 1: Commercially Available Grades of this compound

Analytical Methodologies for Purity Assessment

The purity of this compound is primarily determined using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide both qualitative and quantitative information about the compound and any potential impurities.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC with a flame ionization detector (GC-FID) is a common method for purity assessment. The area percentage of the main peak relative to the total area of all peaks in the chromatogram is used to determine the purity.

Typical Experimental Protocol for GC-FID Analysis:

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: A mid-polarity column, such as a VF-624ms (30m x 0.25mm, 1.4 µm film), is suitable for separating fluorinated alkanes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace impurity analysis.

-

Injector Temperature: 150°C.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes.

-

-

Detector Temperature: 300°C.

-

Sample Preparation: The sample is typically diluted in a suitable solvent, such as dichloromethane, to a concentration of approximately 30 µM.

The following diagram illustrates the general workflow for purity analysis of this compound by Gas Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis of organic compounds. For this compound, both ¹H NMR and ¹⁹F NMR are highly informative.

¹H NMR for Purity Determination:

Quantitative ¹H NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard of known purity and concentration.

Typical Experimental Protocol for Quantitative ¹H NMR:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, Acetone-d₆).

-

Internal Standard: A stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Accurately weigh a known amount of the internal standard.

-

Dissolve both in a precise volume of deuterated solvent.

-

-

Acquisition Parameters:

-

Pulse Angle: 90° flip angle.

-

Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all relevant nuclei (typically 5-7 times the longest T₁).

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction.

-

Integrate the characteristic signals of the analyte and the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

¹⁹F NMR for Purity and Structural Confirmation:

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an excellent technique for analyzing fluorinated compounds. It provides a distinct spectrum with a wide chemical shift range, minimizing signal overlap. ¹⁹F NMR is used to confirm the structure of the fluorinated portion of the molecule and to detect any fluorinated impurities. Quantitative ¹⁹F NMR can also be performed using a fluorinated internal standard.

Typical Experimental Protocol for Quantitative ¹⁹F NMR:

-

Instrument: NMR Spectrometer with a fluorine probe.

-

Solvent: A suitable deuterated solvent.

-

Internal Standard: A fluorinated compound with a known purity and a signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid).

-

Acquisition Parameters:

-

Pulse Angle: 90° flip angle.

-

Relaxation Delay (d1): A long delay (e.g., 20 seconds or more) is crucial for accurate quantification in ¹⁹F NMR due to often long relaxation times.

-

Spectral Width: Sufficiently wide to encompass all fluorine signals of interest.

-

-

Data Processing: Similar to ¹H qNMR, the purity is calculated by comparing the integrals of the analyte and the internal standard, taking into account the number of fluorine atoms in each signal.

The logical relationship for selecting an appropriate analytical method for purity determination is outlined in the diagram below.

Conclusion

For researchers, scientists, and professionals in drug development, understanding the available purity grades and the methods used for their verification is crucial for ensuring the reliability and reproducibility of experimental results. Commercial this compound is available in various grades, with purity typically assessed by GC and NMR spectroscopy. The detailed methodologies provided in this guide offer a framework for the in-house verification of purity or for a deeper understanding of the data provided by suppliers. Always refer to the supplier's specific documentation for the most accurate information regarding a particular batch of this compound.

Methodological & Application

Application Notes and Protocols: 1,1,1,2,2,3,3,4,4-Nonafluorononane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4-Nonafluorononane is a partially fluorinated organic compound that serves as a fluorous solvent. Fluorous chemistry leverages the unique properties of highly fluorinated compounds to facilitate the separation and purification of reaction products and catalysts.[1][2] These solvents are typically immiscible with common organic solvents at room temperature, forming a distinct liquid phase.[3] This characteristic is central to the concept of fluorous biphasic catalysis and synthesis, where a fluorinated catalyst or reactant can be easily separated from the non-fluorinated product by simple phase separation.[4][5] this compound, with its significant fluorine content, exhibits the hallmark properties of a fluorous solvent, including high density, low surface tension, and chemical inertness.[6][7] While specific, detailed examples of its use in published organic synthesis protocols are not widespread, its properties make it a suitable candidate for application in fluorous synthesis methodologies.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 375-96-2 |

| Molecular Formula | C₉F₉H₁₁ |

| Molecular Weight | 322.17 g/mol |

| Boiling Point | 125-126 °C |

| Density | 1.799 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.276[6] |

| Appearance | Colorless liquid |

| Solubility | Immiscible with water and many common organic solvents. Soluble in other fluorous solvents. |

Fluorous Synthesis: A General Overview

Fluorous synthesis is a separation strategy in organic synthesis that utilizes the unique properties of perfluoroalkyl chains (fluorous tags) to facilitate the purification of the final product.[2] A fluorous tag is a long chain of carbon atoms where most or all of the hydrogens have been replaced by fluorine. These tags can be temporarily attached to a reactant or a catalyst. Due to the lipophobic and hydrophobic nature of these fluorous tags, the tagged molecules will preferentially dissolve in a fluorous solvent.

The general workflow of a fluorous synthesis is as follows:

-

Tagging: A fluorous ponytail is attached to a reactant or catalyst.

-

Reaction: The chemical reaction is carried out, often in a fluorous biphasic system where the fluorous solvent and a standard organic solvent form two separate layers. The reaction can be driven to homogeneity by heating.

-

Separation: Upon cooling, the two phases separate. The fluorous-tagged species (e.g., catalyst, excess reagent, or the product itself) sequesters in the fluorous phase, while the non-tagged species remains in the organic phase.

-

Detagging (if applicable): If the product was tagged, the fluorous ponytail is cleaved to yield the final, untagged product.

This methodology simplifies purification, often eliminating the need for traditional column chromatography.

Generalized Protocol for Fluorous Biphasic Synthesis using this compound

This protocol describes a general procedure for conducting an organic reaction using a fluorous-tagged catalyst in a biphasic system with this compound and a common organic solvent (e.g., toluene).

Materials:

-

This compound

-

Organic solvent (e.g., toluene, acetonitrile)

-

Fluorous-tagged catalyst

-

Reactants (A and B)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Procedure:

-

Reaction Setup:

-

To a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet, add the fluorous-tagged catalyst.

-

Add this compound to dissolve the catalyst.

-

Add the organic solvent (e.g., toluene). At room temperature, two distinct layers should be observed.

-

Add reactant A and reactant B to the organic layer.

-

-

Reaction:

-

Heat the reaction mixture with vigorous stirring. Depending on the specific solvents and their miscibility at elevated temperatures, the system may become homogeneous.

-

Monitor the reaction progress by standard techniques (e.g., TLC, GC-MS, LC-MS) by taking aliquots from the organic phase.

-

-

Workup and Separation:

-

Once the reaction is complete, cool the mixture to room temperature. The biphasic system will re-form.

-

Transfer the entire mixture to a separatory funnel.

-

Allow the layers to fully separate. The denser fluorous phase containing the catalyst will be the bottom layer.

-

Drain the lower fluorous layer. This layer can often be recycled and reused for subsequent reactions.

-

Collect the upper organic layer, which contains the desired product.

-

Wash the organic layer with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine) if necessary.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

If necessary, the crude product can be further purified by standard methods such as recrystallization, distillation, or flash column chromatography. However, the initial fluorous separation should significantly simplify this step.

-

Visualizing the Workflow

References

- 1. Dennis P. Curran - Wikipedia [en.wikipedia.org]

- 2. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Cas 375-96-2,PERFLUORONONANE | lookchem [lookchem.com]

- 7. This compound [myskinrecipes.com]

Application of 1,1,1,2,2,3,3,4,4-Nonafluorononane in Gas Chromatography: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorinated Compounds in Gas Chromatography

Fluorinated compounds, due to their unique chemical and physical properties, are increasingly utilized in various industrial and pharmaceutical applications. Their analysis often requires specialized chromatographic techniques. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and quantification of volatile and semi-volatile fluorinated analytes. The choice of solvent and internal standard is critical for achieving accurate and reproducible results in such analyses.

1.1. Potential Roles of 1,1,1,2,2,3,3,4,4-Nonafluorononane in GC

Given its fluorinated nature, high purity, and expected chromatographic behavior, this compound can be considered for the following roles in GC methodologies:

-

Internal Standard: An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for variations in injection volume and sample preparation. An ideal internal standard should be chemically similar to the analytes of interest but not present in the original sample. This compound, being a fluorinated alkane, would be a suitable internal standard for the analysis of other volatile fluorinated compounds, as it would exhibit similar chromatographic behavior and response in certain detectors.

-

Specialized Solvent: The choice of solvent in GC is crucial for sample dissolution and injection. While common solvents like hexane, dichloromethane, and methanol are widely used, highly fluorinated solvents can offer unique selectivity for dissolving fluorinated analytes, potentially improving sample introduction and chromatography.

Representative Application: Analysis of Fluorotelomer Alcohols (FTOHs) using a Fluorinated Internal Standard

As a practical guide, this section details a validated method for the determination of various FTOHs in textile samples using GC-MS/MS with a deuterated fluorinated alcohol as the internal standard. The principles and steps outlined in this protocol can be adapted for developing a method using this compound as an internal standard for the analysis of similar volatile fluorinated compounds.

Summary of the Method

This method involves the solvent extraction of FTOHs from a solid matrix, followed by analysis using a triple quadrupole gas chromatograph-mass spectrometer (GC-MS/MS) in the Multiple Reaction Monitoring (MRM) mode. A fluorinated internal standard is added to the sample extract to ensure accuracy and precision.

Experimental Protocol

2.2.1. Reagents and Materials

-

Analytes: 4:2 FTOH, 6:2 FTOH, 8:2 FTOH, 10:2 FTOH

-

Internal Standard (IS): 2-Perfluorobutyl-[1,1,2,2-2H4]-ethanol (MFBET)

-

Solvent: Ethyl acetate (pesticide residue grade)

-

Sample Matrix: Textile samples

2.2.2. Instrumentation

-

Gas Chromatograph: Triple quadrupole GC-MS/MS system

-

Column: SH-Stabilwax column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column. Non-polar columns can also be used for the separation of fluorinated compounds, with elution order generally following boiling points.

-

Injector: Split/splitless injector

-

Detector: Triple quadrupole mass spectrometer

2.2.3. Sample Preparation

-

Cut 1 gram of the textile sample into small pieces (approximately 2 mm x 2 mm).

-

Place the sample pieces into a 20 mL glass vial.

-

Add 10 mL of ethyl acetate to the vial.

-

Cap the vial and heat at 60°C for 2 hours in a heating block or oven.

-

Allow the extract to cool to room temperature.

-

Filter the extract through a 0.22 µm nylon syringe filter.

-

Concentrate the filtered extract by a factor of 10 under a gentle stream of nitrogen.

-

Spike the concentrated extract with the internal standard (MFBET) to a final concentration of 100 ng/mL.

2.2.4. GC-MS/MS Parameters

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 40°C, hold for 1 min |

| Ramp 1: 10°C/min to 150°C | |

| Ramp 2: 20°C/min to 240°C, hold for 5 min | |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

2.2.5. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4:2 FTOH | 264 | 244 | 10 |

| 6:2 FTOH | 364 | 344 | 10 |

| 8:2 FTOH | 464 | 444 | 10 |

| 10:2 FTOH | 564 | 544 | 10 |

| MFBET (IS) | 268 | 247 | 10 |

Data Presentation and Performance

The performance of the method for FTOH analysis is summarized in the table below. Similar validation parameters should be established when developing a method using this compound.

| Parameter | 4:2 FTOH | 6:2 FTOH | 8:2 FTOH | 10:2 FTOH |

| Linear Range (ng/mL) | 5 - 200 | 1 - 200 | 1 - 200 | 1 - 200 |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |

| LOD (ng/mL) | 0.5 | 0.2 | 0.1 | 0.1 |

| LOQ (ng/mL) | 1.5 | 0.6 | 0.3 | 0.3 |

| Recovery (%) | 95 ± 5 | 98 ± 4 | 97 ± 6 | 96 ± 5 |

| Precision (RSD%) | < 10 | < 10 | < 10 | < 10 |

Visualization of Experimental Workflow

The logical flow of the analytical protocol can be visualized to provide a clear and concise understanding of the entire process from sample receipt to data analysis.

Caption: Workflow for the analysis of FTOHs in textiles.

Logical Relationship for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative GC method. The following diagram illustrates the key considerations for selecting a suitable internal standard, with this compound as a potential candidate for the analysis of other fluorinated compounds.

Caption: Key criteria for selecting an internal standard in GC.

Conclusion

While direct applications of this compound in gas chromatography are not extensively documented, its properties make it a promising candidate for use as an internal standard or specialized solvent in the analysis of fluorinated compounds. The detailed protocol for the analysis of fluorotelomer alcohols presented here provides a robust framework that can be adapted for developing and validating new GC methods. Researchers and scientists are encouraged to use this information as a starting point for exploring the utility of this compound in their specific analytical challenges. Method development and validation, including determination of retention times, linearity, recovery, and limits of detection, will be essential for any new application.

Application Notes: Perfluoropolyether (PFPE) in the Formulation of Industrial Lubricants

Disclaimer: Due to the limited availability of specific data for 1,1,1,2,2,3,3,4,4-Nonafluorononane, this document utilizes Perfluoropolyether (PFPE) as a representative fluorinated compound to illustrate the principles of application and testing in industrial lubricants. PFPEs are widely used and well-documented fluoropolymers that share key properties with other fluorinated substances, such as high thermal stability and chemical inertness.

Introduction

Perfluoropolyethers (PFPEs) are a class of synthetic fluorinated fluids used in the formulation of high-performance industrial lubricants.[1][2][3] Their unique properties make them suitable for extreme applications where conventional mineral or synthetic lubricants fail.[1][3] Composed of a polymer chain of perfluoro-alkyl groups joined by ether linkages, the strong carbon-fluorine and carbon-oxygen bonds impart exceptional stability.[2] These lubricants are critical in industries such as aerospace, automotive, chemical, and electronics, where components are subjected to aggressive environments, and long-term or lifetime lubrication is required.[1]

Key Performance Characteristics

The incorporation of PFPEs into industrial lubricant formulations offers several distinct advantages:

-

Extreme Temperature Stability: PFPE lubricants can operate across a wide temperature range, with some formulations effective from as low as -70°C up to 300°C.[4]

-

Chemical and Biological Inertness: They are highly resistant to degradation from aggressive chemicals, including acids, alkalis, and solvents.[2][3][5] They are also biologically inert.[3]

-

Oxidative Stability: The fluorinated structure of PFPEs makes them inherently resistant to oxidation, which prevents the formation of sludge and varnish, extending the lubricant's service life.[1][4]

-

Low Volatility: PFPEs exhibit very low vapor pressure, resulting in minimal evaporation losses, a critical factor in high-temperature and vacuum applications.[1][5]

-

Excellent Material Compatibility: They are compatible with a wide variety of plastics and elastomers, preventing swelling or degradation of seals and other components.[1][4]

-

Non-Flammability: The high fluorine content makes PFPE lubricants non-flammable, enhancing safety in high-temperature operations.[3][5]

Applications in Industrial Lubrication

PFPE-based lubricants are formulated as oils, greases, and dispersions to meet the demands of various industrial applications:

-

Bearings and Gears: In sealed-for-life bearings and gearboxes operating at high temperatures or exposed to corrosive chemicals.

-

Vacuum Pumps: As a sealing and lubricating fluid due to their low vapor pressure.

-

Chemical Processing Equipment: For lubricating valves, pumps, and seals in contact with reactive chemicals.[1]

-

Automotive and Aerospace Components: For lubricating components that require long life and resistance to extreme temperatures and pressures.[2]

-

Electronics: As a lubricant for connectors and switches, where dielectric properties and prevention of fretting corrosion are important.

Quantitative Data Presentation

The following tables summarize typical properties of different commercial PFPE base fluids used in lubricant formulations. Note that specific values can vary depending on the grade and manufacturer.

Table 1: Typical Physical Properties of PFPE Base Fluids

| Property | PFPE Type K | PFPE Type Y | PFPE Type Z | Units | Test Method |

| Appearance | Clear Liquid | Clear Liquid | Clear Liquid | - | Visual |

| Operating Temperature Range | -40 to 250 | -30 to 200 | -70 to 200 | °C | - |

| Viscosity @ 40°C | 30 - 1600 | 40 - 1800 | 15 - 250 | cSt | ASTM D445 |

| Viscosity Index | 60 - 135 | 80 - 150 | 100 - 350 | - | ASTM D2270 |

| Pour Point | -45 to -15 | -35 to -10 | -90 to -35 | °C | ASTM D97 |

| Density @ 20°C | 1.89 - 1.92 | 1.88 - 1.91 | 1.86 - 1.89 | g/cm³ | ASTM D1298 |

| Vapor Pressure @ 100°C | <1 x 10⁻⁵ | <1 x 10⁻⁴ | <1 x 10⁻³ | Torr | Knudsen |

Source: Data compiled from publicly available technical datasheets and literature.[6]

Table 2: Performance Data of Formulated PFPE Lubricants

| Performance Test | PFPE Grease (PTFE Thickened) | Synthetic Hydrocarbon Grease | Units | Test Method |

| Four-Ball Wear Scar Diameter | 0.5 - 0.8 | 0.6 - 1.0 | mm | ASTM D4172 |

| RPVOT Oxidation Stability | > 10,000 | 500 - 1500 | minutes | ASTM D2272 |

| Dropping Point | > 300 | 180 - 260 | °C | ASTM D2265 |

| Evaporation Loss (24h @ 200°C) | < 1.0 | 5 - 15 | % | ASTM D972 |

Note: These are representative values and can vary based on the specific formulation of the base oil, thickener, and additives.